(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate
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Overview
Description
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is a complex organic compound with a unique structure that combines elements of indole, benzofuran, and benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of the indole and benzofuran intermediates. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl iodide, indole, benzofuran, and 2-chlorobenzoic acid. The reaction conditions often involve the use of catalysts and solvents such as palladium on carbon and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biology, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable for creating specialized products with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
Compared to similar compounds, (2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate stands out due to its unique combination of indole, benzofuran, and benzoate moieties. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C27H20ClNO4 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C27H20ClNO4/c1-3-29-15-17(18-8-5-7-11-22(18)29)14-24-25(30)20-12-13-23(16(2)26(20)32-24)33-27(31)19-9-4-6-10-21(19)28/h4-15H,3H2,1-2H3/b24-14+ |
InChI Key |
WMXMBEVDUUCRBX-ZVHZXABRSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C(=C(C=C4)OC(=O)C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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